Pent-2-ene-1,5-diyl diacetate
Description
Contextualization within Unsaturated Diacetate Chemistry
Unsaturated diacetates are a class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond and two acetate (B1210297) functional groups. These molecules are valuable synthons in organic chemistry due to the dual reactivity offered by the alkene and the ester functionalities. The double bond can participate in a wide array of reactions, including metathesis, hydrogenation, and various addition reactions, while the acetate groups can be hydrolyzed to the corresponding diols or act as leaving groups in substitution reactions.
Pent-2-ene-1,5-diyl diacetate is a prime example of an unsaturated diacetate, where the strategic placement of the functional groups allows for the construction of complex molecular architectures. The geometry of the double bond, either cis (Z) or trans (E), plays a crucial role in determining the stereochemical outcome of its reactions, making stereoselective synthesis a key focus of research in this area.
Significance as a Versatile Synthetic Intermediate and Building Block
The utility of this compound as a versatile synthetic intermediate is underscored by its application in the total synthesis of natural products and other complex molecules. One of the most prominent methods for its in-situ generation and subsequent reaction is through cross-metathesis. For instance, in the total synthesis of Alkaloid 205B, an allylic acetate intermediate was prepared in 70% yield via a cross-metathesis reaction between a substituted dihydropyridone and (Z)-but-2-ene-1,4-diyl diacetate using a Grubbs–Hoveyda second-generation catalyst. nih.gov This reaction effectively extends the carbon chain and introduces the desired pentene diacetate functionality in a single step.
The resulting this compound moiety can then undergo further transformations. The acetate groups can be selectively hydrolyzed, or participate in palladium-catalyzed reactions such as the Tsuji-Trost allylic amination, which is instrumental in forming new carbon-nitrogen bonds and constructing heterocyclic rings. nih.gov The versatility of this building block lies in its ability to introduce a five-carbon chain with reactive handles at both ends, which can be manipulated to build complex molecular frameworks.
Below is a table summarizing some of the key physical and chemical properties of a related compound, (2E)-2-Pentene-1,5-diyl diacetate.
| Property | Value |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.205 g/mol |
| Boiling Point | 249.64 °C at 760 mmHg |
| Density | 1.048 g/cm³ |
| Flash Point | 116.982 °C |
| CAS Number | 187806-17-3 |
| Data sourced from reference chemsrc.com |
Overview of Current Research Landscape and Key Challenges in this compound Chemistry
The current research involving this compound and related unsaturated diacetates is largely focused on their application in stereoselective synthesis. A significant challenge lies in the control of the geometry of the newly formed double bond during metathesis reactions. While significant progress has been made in the development of Z-selective metathesis catalysts, achieving high stereoselectivity can still be substrate-dependent. nih.gov
Historical Development of Related Pentene-Diacetate Chemistry
The development of the chemistry of pentene-diacetates is intrinsically linked to the broader history of synthetic organic chemistry, particularly the evolution of methods for carbon-carbon bond formation and functional group manipulation. The historical perspective on carbonyl allylation and crotylation, for example, showcases the long-standing efforts to control stereochemistry in reactions involving unsaturated systems. nih.govthieme-connect.com
Early methods for the synthesis of allylic compounds often relied on stoichiometric reagents. However, the advent of transition-metal catalysis revolutionized this field. The development of palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded, provided powerful tools for the construction of C-C bonds. recercat.cat More recently, the emergence of olefin metathesis, another Nobel Prize-winning discovery, has provided a highly efficient and versatile method for the synthesis of unsaturated compounds like this compound. nih.govnih.gov The continuous development of new catalysts with improved activity and selectivity continues to shape the synthetic routes toward these valuable intermediates.
Structure
3D Structure
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
[(E)-5-acetyloxypent-3-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-4H,5-7H2,1-2H3/b4-3+ |
InChI Key |
OLSFTXUJEVKHAU-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)OCC/C=C/COC(=O)C |
Canonical SMILES |
CC(=O)OCCC=CCOC(=O)C |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Synthesis Involving Pent 2 Ene 1,5 Diyl Diacetate
Diastereoselective Synthesis of Pent-2-ene-1,5-diyl Diacetate Derivatives
The diastereoselective synthesis of derivatives of this compound involves controlling the relative stereochemistry of newly formed stereocenters. While specific literature on the diastereoselective synthesis originating from this compound is not abundant, established principles of stereoselective synthesis can be applied. For instance, reactions at the allylic positions or additions across the double bond can be influenced by existing stereocenters or by the geometry of the double bond itself.
One potential pathway for diastereoselective synthesis involves the reaction of a chiral aldehyde with a reagent that introduces the this compound backbone. The inherent chirality of the aldehyde can direct the stereochemical outcome of the reaction.
Table 1: Hypothetical Diastereoselective Addition to a Chiral Aldehyde
| Entry | Chiral Aldehyde | Reagent | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | (R)-2-phenylpropanal | Allylmagnesium bromide followed by acetylation | Diethyl ether, -78 °C to rt | (syn)-isomer | 85:15 |
| 2 | (R)-2-phenylpropanal | Crotylboronate (Z-isomer) followed by acetylation | Toluene, -78 °C | (anti)-isomer | >95:5 |
| 3 | (S)-glyceraldehyde acetonide | Wittig reagent derived from 3-acetoxypropyltriphenylphosphonium bromide | THF, n-BuLi | (Z)-alkene | 90:10 (Z:E) |
Enantioselective Catalysis in the Formation and Transformation of this compound Structures
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, and it can be conceptually applied to the formation and transformation of this compound. The use of chiral catalysts can enable the creation of enantioenriched products from prochiral starting materials.
A key strategy in this context is the palladium-catalyzed asymmetric allylic alkylation. rsc.org In this type of reaction, a nucleophile attacks a π-allyl palladium complex, and the enantioselectivity is controlled by a chiral ligand coordinated to the palladium center. While specific examples involving this compound as the substrate are not prevalent in the literature, the general methodology is well-established for similar allylic acetates.
For instance, the reaction of a nucleophile with a symmetric substrate like this compound in the presence of a chiral palladium catalyst could, in principle, lead to the formation of a chiral product through the selective displacement of one of the acetate (B1210297) groups.
Table 2: Illustrative Enantioselective Allylic Alkylation
| Entry | Nucleophile | Chiral Ligand | Catalyst Precursor | Solvent | Enantiomeric Excess (ee) |
| 1 | Dimethyl malonate | (S)-BINAP | Pd(dba)₂ | THF | 92% |
| 2 | Phthalimide | (R,R)-Trost Ligand | Pd₂(dba)₃·CHCl₃ | CH₂Cl₂ | 95% |
| 3 | Sodium phenoxide | (S)-PHOX | [Pd(allyl)Cl]₂ | Toluene | 88% |
Note: This table presents hypothetical data based on known enantioselective palladium-catalyzed allylic alkylations of analogous substrates.
Control of Relative and Absolute Stereochemistry in this compound Systems
The comprehensive control of both relative and absolute stereochemistry is the pinnacle of stereoselective synthesis. In the context of this compound systems, this would involve the simultaneous control over the configuration of multiple stereocenters.
Achieving such control often requires a multi-step approach or a highly sophisticated catalytic system. For example, a substrate-controlled diastereoselective reaction could be followed by a catalyst-controlled enantioselective transformation. Alternatively, a dynamic kinetic asymmetric transformation could be employed to convert a mixture of diastereomers into a single, enantioenriched stereoisomer.
The stereochemical outcome of reactions involving this compound can be influenced by factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants. Careful optimization of these parameters is crucial for achieving high levels of stereocontrol.
Desymmetrization Strategies of Meso-Pentene-Diacetate Precursors
Desymmetrization of meso-compounds is an elegant and efficient strategy for the synthesis of chiral molecules. A hypothetical meso-precursor to a chiral derivative of this compound could be a molecule with a plane of symmetry that, upon reaction, yields a chiral product.
A relevant analogy can be drawn from the well-studied desymmetrization of meso-cycloalkenediol derivatives. For instance, the enzymatic hydrolysis of a meso-diacetate can proceed with high enantioselectivity, yielding a chiral monoacetate. Lipases are commonly used enzymes for such transformations due to their ability to differentiate between enantiotopic functional groups. nih.gov
Similarly, a chiral chemical catalyst could be used to achieve the desymmetrization. Palladium-catalyzed allylic substitution reactions have been successfully employed for the desymmetrization of meso-diacetates, where a chiral ligand directs the nucleophilic attack to one of the two enantiotopic allylic acetate groups.
Table 3: Potential Desymmetrization Strategies for a Meso-Precursor
| Strategy | Catalyst/Enzyme | Reactant | Product | Expected Outcome |
| Enzymatic Hydrolysis | Lipase from Candida antarctica (CAL-B) | Water | Chiral monoacetate | High enantioselectivity |
| Chiral Acylation | Chiral DMAP derivative | Acetic anhydride | Chiral monoacetate | Moderate to high enantioselectivity |
| Pd-catalyzed Allylic Amination | [Pd₂(dba)₃]/ (R,R)-Trost Ligand | Benzylamine | Chiral allylic amine | High enantioselectivity |
Note: This table illustrates potential strategies based on established desymmetrization methods for analogous meso-diacetates.
Stereochemical Analysis of Reaction Products and Intermediates
The determination of the stereochemistry of products and intermediates is a critical component of any stereoselective synthesis. A variety of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of molecules. For this compound derivatives, the coupling constants between protons on adjacent carbon atoms can provide information about their dihedral angles, which in turn can help to elucidate the relative stereochemistry. The chemical shifts of the vinylic protons and carbons can also be used to distinguish between E and Z isomers of the double bond.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique can be used to determine the absolute configuration of a compound by comparing its CD spectrum to that of a known standard or by using empirical rules.
Advanced Spectroscopic and Structural Elucidation Techniques for Pent 2 Ene 1,5 Diyl Diacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework of Pent-2-ene-1,5-diyl diacetate and determine its stereochemistry.
One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For the E (trans) isomer of this compound, the spectrum is expected to show signals corresponding to the acetate (B1210297) methyl groups, the two non-equivalent methylene groups, and the two vinylic protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the π-system of the double bond.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. docbrown.info For this compound, distinct signals are anticipated for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate groups, the two olefinic carbons of the C=C double bond, and the two methylene carbons. The chemical shifts of the olefinic carbons are typically found in the downfield region (120-140 ppm). docbrown.info
Interactive Table 1: Predicted 1D NMR Data for (E)-Pent-2-ene-1,5-diyl Diacetate
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (-CH₂OAc) | ~4.60 | Doublet (d) | ~65.0 |
| 2 (-CH=) | ~5.75 | Multiplet (m) | ~125.0 |
| 3 (=CH-) | ~5.85 | Multiplet (m) | ~135.0 |
| 4 (-CH₂-) | ~2.50 | Quartet (q) | ~30.0 |
| 5 (-CH₂OAc) | ~4.10 | Triplet (t) | ~68.0 |
| Acetate CH₃ | ~2.05 | Singlet (s) | ~21.0 |
| Acetate C=O | - | - | ~171.0 |
Two-dimensional NMR experiments are essential for establishing the precise connectivity and stereochemistry of the molecule by revealing correlations between different nuclei. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the vinylic protons at C2 and C3, the vinylic proton at C3 with the methylene protons at C4, and the methylene protons at C4 with the methylene protons at C5. scielo.br
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~4.60 ppm would show a correlation to the carbon signal at ~65.0 ppm, assigning them both to position 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). uwimona.edu.jmmdpi.com This is crucial for connecting molecular fragments. Key HMBC correlations would include those from the methylene protons at C1 and C5 to the carbonyl carbons of their respective acetate groups, confirming the ester linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing critical information about stereochemistry. harvard.edu For the (E)-isomer of this compound, a key NOE correlation would be expected between the vinylic proton at C2 and the methylene protons at C4, which are on the same side of the molecule. The absence of a strong NOE between the two vinylic protons (H2 and H3) would further support the trans configuration of the double bond.
Interactive Table 2: Expected 2D NMR Correlations for (E)-Pent-2-ene-1,5-diyl Diacetate
| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |
| COSY | H2 (~5.75 ppm) | H3 (~5.85 ppm) | Connectivity along the carbon backbone |
| H3 (~5.85 ppm) | H4 (~2.50 ppm) | ||
| H4 (~2.50 ppm) | H5 (~4.10 ppm) | ||
| HSQC | H1 (~4.60 ppm) | C1 (~65.0 ppm) | Direct H-C one-bond correlations |
| H2 (~5.75 ppm) | C2 (~125.0 ppm) | ||
| H3 (~5.85 ppm) | C3 (~135.0 ppm) | ||
| CH₃ (~2.05 ppm) | Acetate CH₃ (~21.0 ppm) | ||
| HMBC | H1 (~4.60 ppm) | Acetate C=O (~171.0 ppm) | Confirms ester linkage at C1 |
| H5 (~4.10 ppm) | Acetate C=O (~171.0 ppm) | Confirms ester linkage at C5 | |
| H3 (~5.85 ppm) | C1 (~65.0 ppm), C5 (~68.0 ppm) | Long-range connectivity | |
| NOESY | H2 (~5.75 ppm) | H4 (~2.50 ppm) | Confirms E (trans) stereochemistry |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional groups. A very strong band around 1740 cm⁻¹ would correspond to the C=O stretching vibration. Additional strong bands between 1250-1000 cm⁻¹ would be due to the C-O stretching vibrations of the ester. A weaker band around 1670 cm⁻¹ would be attributable to the C=C stretching of the alkene.
Raman Spectroscopy: Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to vibrations of non-polar bonds with high polarizability. ksu.edu.sa Therefore, the C=C stretching vibration in this compound, which might be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The symmetric vibrations of the C-C backbone would also be more prominent.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretch | ~1740 | IR (Strong) |
| C-O (Ester) | Stretch | ~1240 and ~1050 | IR (Strong) |
| C=C (Alkene) | Stretch | ~1670 | Raman (Strong), IR (Weak) |
| =C-H (Alkene) | Stretch | ~3020 | IR (Medium) |
| C-H (Alkyl) | Stretch | 2850-2960 | IR (Medium) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and formula of a compound and for gaining structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₄O₄), the calculated monoisotopic mass is 186.08920892 u. guidechem.com An HRMS measurement yielding a value very close to this would unequivocally confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. nih.gov Analyzing these fragmentation pathways provides detailed structural information. Upon ionization in the mass spectrometer, the molecular ion [C₉H₁₄O₄]⁺• (m/z 186) would undergo fragmentation. Plausible fragmentation pathways for an acetate ester include:
Loss of an acetoxy radical: Cleavage of the C-O bond can lead to the loss of a CH₃COO• radical (59 u), resulting in a fragment ion at m/z 127.
Loss of acetic acid: A common rearrangement pathway involves the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 u), which would produce a fragment ion at m/z 126.
Loss of a ketene: Elimination of ketene (CH₂=C=O, 42 u) from the acetyl group can also occur.
Allylic cleavage: The bond allylic to the double bond is susceptible to cleavage, which would lead to characteristic fragment ions.
The relative abundance of these and other fragment ions helps piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
Interactive Table 4: Plausible Mass Fragments for this compound
| m/z | Proposed Formula | Description |
| 186 | [C₉H₁₄O₄]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₇H₁₁O₂]⁺ | M⁺• - •OCOCH₃ |
| 126 | [C₇H₁₀O₂]⁺• | M⁺• - HOCOCH₃ |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ (often a base peak for acetates) |
X-ray Crystallography for Solid-State Structural and Stereochemical Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, which can exist as geometric isomers (E and Z) due to the carbon-carbon double bond, X-ray crystallography would be the definitive method to elucidate its solid-state conformation and configuration.
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. The electrons in the atoms of the molecule scatter the X-rays, leading to a unique pattern of constructive and destructive interference. By analyzing the intensities and positions of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.
Illustrative Crystal Data Table:
This table represents the type of information that would be obtained from an X-ray crystallographic analysis of this compound. The values are hypothetical and serve for illustrative purposes only.
| Parameter | Value |
| Empirical formula | C9H14O4 |
| Formula weight | 186.21 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.765(7) |
| α (°) | 90 |
| β (°) | 98.54(3) |
| γ (°) | 90 |
| Volume (ų) | 1021.9(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.210 |
Illustrative Atomic Coordinates Table:
This table shows how the fractional coordinates for each non-hydrogen atom in the asymmetric unit would be presented.
| Atom | x | y | z |
| O1 | 0.2345(2) | 0.8765(4) | 0.1234(1) |
| O2 | 0.4567(2) | 0.6543(4) | 0.2345(1) |
| O3 | 0.6789(2) | 0.4321(4) | 0.3456(1) |
| O4 | 0.8901(2) | 0.2109(4) | 0.4567(1) |
| C1 | 0.1234(3) | 0.9876(5) | 0.5678(2) |
| C2 | 0.2345(3) | 0.8765(5) | 0.6789(2) |
| C3 | 0.3456(3) | 0.7654(5) | 0.7890(2) |
| C4 | 0.4567(3) | 0.6543(5) | 0.8901(2) |
| C5 | 0.5678(3) | 0.5432(5) | 0.9012(2) |
| C6 | 0.6789(3) | 0.4321(5) | 0.1234(2) |
| C7 | 0.7890(3) | 0.3210(5) | 0.2345(2) |
| C8 | 0.8901(3) | 0.2109(5) | 0.3456(2) |
| C9 | 0.9012(3) | 0.1098(5) | 0.4567(2) |
Detailed Research Findings from Crystallographic Analysis:
A successful crystallographic study of this compound would provide a wealth of detailed information:
Stereochemistry: The analysis would unambiguously determine whether the molecule adopts an E or Z configuration around the C2=C3 double bond. This is visualized directly from the three-dimensional model of the molecule.
Conformation: The solid-state conformation of the molecule would be revealed, including the torsion angles along the carbon backbone and around the ester groups. This would show, for instance, the orientation of the acetate groups relative to the pentene chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. For example, the length of the C=C double bond and the C-O bonds of the ester groups would be determined with high accuracy.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds (if present), dipole-dipole interactions, or van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.
In the absence of direct experimental data for this compound, researchers can draw analogies from the crystal structures of related compounds. For instance, the analysis of other unsaturated diacetates or similar linear organic molecules can provide insights into expected bond lengths, angles, and packing motifs. However, for a definitive structural and stereochemical assignment, a dedicated X-ray crystallographic study of this compound would be indispensable.
Computational and Theoretical Investigations of Pent 2 Ene 1,5 Diyl Diacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing insights into the molecular properties of Pent-2-ene-1,5-diyl diacetate at the atomic level. These methods can predict geometries, energies, and a variety of spectroscopic properties, complementing experimental data or venturing into experimentally unexplored areas. acs.orgresearchgate.net
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized ground-state geometry. nih.gov These calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate electronic properties that are crucial for understanding a molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. For analogous α,β-unsaturated ketones, DFT studies have shown how different substituents can alter these frontier molecular orbital energies. nih.gov
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation.
Table 1: Illustrative DFT-Calculated Properties for a Pentene Derivative (Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations, based on studies of similar molecules.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are adept at predicting various spectroscopic parameters. nih.gov For this compound, these calculations can provide valuable information for interpreting experimental spectra.
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths. nih.gov This information helps in understanding the electronic transitions within the molecule. The effect of different solvents on the absorption spectrum can also be modeled. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These theoretical frequencies, when appropriately scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the structural elucidation and conformational analysis of the molecule. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of such molecules and understanding their dynamic behavior. academie-sciences.frnih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations and the energy barriers between them.
MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the conformational preferences. academie-sciences.fr The analysis of MD trajectories can provide information on the distribution of dihedral angles and the lifetimes of different conformers. For flexible molecules, MD simulations with orientational constraints derived from experimental data, such as residual dipolar couplings (RDCs) from NMR, can be particularly powerful in determining the solution-state structure. nih.gov
Table 2: Hypothetical Conformational Distribution of a Diacetate from Molecular Dynamics (Note: This data is for illustrative purposes to show the type of output from a conformational analysis.)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Population (%) |
| Anti | ~180° | 65 |
| Gauche (+) | ~60° | 17 |
| Gauche (-) | ~-60° | 17 |
| Eclipsed | ~0° | <1 |
Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis or transesterification, computational methods can be used to map out the potential energy surface, identify intermediates, and locate transition states. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
For instance, in the acid-catalyzed hydrolysis of an ester, the mechanism involves a series of steps including protonation, nucleophilic attack, proton transfer, and elimination of an alcohol. masterorganicchemistry.compressbooks.pub Computational chemistry can be used to calculate the activation energies for each step, thus identifying the rate-determining step. The geometries of the transition states can also be determined, providing a detailed picture of the reaction pathway.
Table 3: Illustrative Calculated Activation Energies for an Ester Hydrolysis Reaction (Note: This data is hypothetical and based on general knowledge of ester hydrolysis mechanisms.)
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of Carbonyl | 2.5 |
| Nucleophilic Attack by Water | 15.8 |
| Proton Transfer | 5.1 |
| Elimination of Alcohol | 12.3 |
Predictive Modeling of Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
Computational models can be developed to predict the selectivity of reactions involving this compound. For example, in reactions where there are multiple potential sites for attack, computational methods can help predict the most likely outcome.
Chemo-, Regio-, and Stereoselectivity: For reactions such as allylic functionalization, where selectivity is a key issue, computational analysis of transition state energies for different reaction pathways can rationalize and predict the observed product distribution. acs.org For instance, in the allylation of aldehydes using allylic boronic esters, computational analysis has been used to understand the origin of the observed high selectivity. nih.gov
Machine Learning Models: In recent years, machine learning has emerged as a powerful tool for predicting reaction outcomes. acs.org By training models on datasets of known reactions, it is possible to predict the regioselectivity and stereoselectivity of new reactions with a certain degree of accuracy. acs.org Such models could be applied to predict the outcomes of reactions involving this compound, provided a suitable training dataset is available.
Applications of Pent 2 Ene 1,5 Diyl Diacetate in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Natural Product Synthesis
The utility of unsaturated diacetates as pivotal intermediates in the total synthesis of natural products is well-documented. While direct examples employing Pent-2-ene-1,5-diyl diacetate are not extensively reported, the analogous reactivity of similar compounds, such as (Z)-but-2-ene-1,4-diyl diacetate, provides significant insight into its potential. A notable application of this strategy is demonstrated in the total synthesis of Alkaloid 205B, a complex indolizidine alkaloid isolated from the skin of poison-dart frogs.
In this synthesis, a key step involves a cross-metathesis reaction to introduce the necessary carbon framework. Specifically, a substituted dihydropyridone is reacted with (Z)-but-2-ene-1,4-diyl diacetate in the presence of a Grubbs–Hoveyda second-generation catalyst. This reaction effectively generates a pentene diacetate moiety in situ, which is structurally analogous to this compound. The resulting intermediate, possessing the core structure necessary for subsequent cyclizations, underscores the strategic importance of such unsaturated diacetates in streamlining the synthesis of intricate natural products. The diacetate functionality serves as a masked diol, which can be revealed at a later stage for further transformations.
Table 1: Key Reaction in the Synthesis of Alkaloid 205B Analogous Intermediate
| Reactants | Catalyst | Product Moiety | Application |
| Substituted Dihydropyridone, (Z)-but-2-ene-1,4-diyl diacetate | Grubbs–Hoveyda 2nd Gen. | Pentene Diacetate | Total Synthesis of Alkaloid 205B |
Utilization in the Synthesis of Pharmacologically Relevant Scaffolds and Chiral Building Blocks
The synthesis of chiral building blocks is fundamental to the development of new pharmaceuticals. Unsaturated diols and their corresponding diacetates are valuable precursors for creating stereochemically defined synthons. Pent-2-ene-1,5-diol, the precursor to this compound, can be subjected to asymmetric reactions to introduce chirality, which can then be carried through subsequent synthetic steps.
For instance, the hydroxyl groups of similar unsaturated diols can be selectively functionalized or used to direct stereoselective reactions on the double bond, such as asymmetric epoxidation or dihydroxylation. The resulting chiral polyoxygenated fragments are common motifs in a wide range of biologically active molecules, including macrolides, polyethers, and various alkaloids. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its potential as a precursor to chiral piperidines and other nitrogen-containing heterocycles of pharmacological interest is significant. nih.govresearchgate.netnih.gov The ability to introduce multiple functional groups with stereocontrol makes it an attractive starting material for the construction of diverse molecular scaffolds for drug discovery.
Application in the Development of Novel Catalytic Ligands and Auxiliaries
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. C2-symmetric diols and their derivatives are a well-established class of chiral auxiliaries and ligands for a variety of metal-catalyzed reactions. nih.govsigmaaldrich.comnih.gov
Pent-2-ene-1,5-diol, derived from the diacetate, can serve as a scaffold for the synthesis of novel chiral ligands. The double bond can be functionalized to introduce phosphine, amine, or other coordinating groups, while the diol moiety can be used to create a rigid chiral backbone. For example, conversion of the diol to a cyclic acetal (B89532) or ether can lock the conformation of the five-carbon chain, creating a well-defined chiral environment around a metal center. The development of such ligands derived from readily available starting materials like this compound is a continuous effort in the field of asymmetric catalysis.
Precursor for the Synthesis of Specialized Chemical Intermediates in Fine Chemicals and Materials
In the realm of materials science, the precise placement of functional groups within a polymer backbone can significantly influence its properties. Unsaturated diacetates, including this compound, are valuable monomers for the synthesis of functionalized polymers through methods like acyclic diene metathesis (ADMET) polymerization.
The diacetate groups in the resulting polymer can be hydrolyzed to yield polymers with pendant hydroxyl groups. These hydroxyl functionalities can then be further modified, allowing for the introduction of a wide range of chemical moieties to tailor the polymer's properties for specific applications. For example, these functionalized polymers can be used in the development of new adhesives, coatings, and biomedical materials. The ability to create polymers with regularly spaced functional groups is a key advantage of using well-defined monomers like this compound. Furthermore, the diol precursor, Pent-2-ene-1,5-diol, can be incorporated into polyesters and polyurethanes, imparting flexibility and sites for post-polymerization modification. semanticscholar.orgnih.govresearchgate.net
Table 2: Potential Applications in Materials Science
| Monomer Precursor | Polymerization Method | Resulting Polymer Feature | Potential Application |
| This compound | ADMET | Pendant diacetate groups | Functionalized polymers |
| Pent-2-ene-1,5-diol | Polycondensation | Hydroxyl groups in backbone | Polyesters, Polyurethanes |
Contribution to the Synthesis of Structurally Diverse Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The development of efficient methods for their synthesis is a central theme in organic chemistry. Unsaturated diacetates serve as versatile precursors for a variety of heterocyclic systems through cyclization reactions.
Future Perspectives and Emerging Research Directions for Pent 2 Ene 1,5 Diyl Diacetate
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is driving the development of more environmentally benign and economically viable methods for synthesizing Pent-2-ene-1,5-diyl diacetate. Current research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising approach is the adoption of biocatalysis , which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. Lipases, for instance, are being explored for the acetylation of the precursor diol, offering a greener alternative to traditional chemical methods that often require harsh reagents and generate significant waste. Chemoenzymatic strategies, which combine both chemical and enzymatic steps, are also gaining traction to leverage the advantages of both approaches.
Microwave-assisted synthesis represents another significant advancement. This technique can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could lead to higher yields and cleaner reaction profiles.
Furthermore, the principles of atom economy are being integrated into the design of new synthetic pathways. This involves maximizing the incorporation of all materials used in the process into the final product, thereby minimizing byproducts. Research in this area is exploring novel catalytic cycles that proceed with high atom efficiency.
| Synthesis Strategy | Key Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. |
| Atom Economy-Focused Routes | Minimization of byproducts, increased sustainability. |
Exploration of Novel Catalytic Systems for Diacetate Transformations
The reactivity of this compound is largely dictated by its two acetate (B1210297) groups and the central carbon-carbon double bond. The development of novel catalytic systems to selectively transform these functional groups is a major area of contemporary research.
Palladium-catalyzed reactions , such as the well-established Tsuji-Trost allylic substitution, continue to be a cornerstone for the functionalization of allylic diacetates. Future research will likely focus on developing more active and selective palladium catalysts, as well as expanding the scope of nucleophiles that can be employed in these reactions.
Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool for the synthesis of chiral molecules. This methodology allows for the introduction of stereocenters with high enantioselectivity, opening up possibilities for the use of this compound in the synthesis of complex, biologically active compounds. The design of new chiral ligands for iridium catalysts is an active area of investigation.
Ruthenium-catalyzed olefin metathesis offers a unique way to modify the carbon skeleton of this compound. Cross-metathesis with other olefins can lead to a diverse range of new structures with tailored properties. The development of more robust and selective ruthenium metathesis catalysts is crucial for expanding the synthetic utility of this approach.
| Catalytic System | Transformation Type | Key Research Directions |
| Palladium | Allylic Substitution | Development of more active and selective catalysts, expansion of nucleophile scope. |
| Iridium | Asymmetric Allylic Substitution | Design of new chiral ligands for enhanced enantioselectivity. |
| Ruthenium | Olefin Metathesis | Creation of more robust and selective catalysts for broader applications. |
Investigation of Undiscovered Reactivity Patterns and Transformation Pathways
Beyond the established transformations, researchers are actively seeking to uncover novel reactivity patterns of this compound. This exploration could lead to the discovery of entirely new synthetic methodologies and the creation of unprecedented molecular architectures.
Tandem and cascade reactions are of particular interest, as they allow for the construction of complex molecules in a single, efficient operation. For example, a sequence involving an initial allylic substitution followed by an intramolecular cyclization could provide rapid access to carbocyclic and heterocyclic frameworks. The design of catalytic systems that can orchestrate these multi-step transformations is a significant challenge and a key research focus.
The exploration of cycloaddition reactions involving the double bond of this compound is another promising avenue. As a dienophile or a diene component in Diels-Alder reactions, or in other cycloaddition processes, this compound could serve as a valuable building block for the synthesis of cyclic structures with diverse functionalities.
Furthermore, the investigation of unconventional reaction conditions , such as photoredox catalysis or electrosynthesis, may unlock new modes of reactivity. These methods can generate highly reactive intermediates that are not accessible through traditional thermal methods, potentially leading to novel and unexpected transformations of this compound.
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis are emerging as powerful tools to address these issues, and their application to the synthesis and transformation of this compound holds immense promise.
Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to operate at elevated temperatures and pressures. The integration of the synthesis of this compound into a continuous flow setup could lead to a more efficient, scalable, and reproducible manufacturing process. Furthermore, flow chemistry facilitates the seamless integration of multiple reaction steps, enabling the development of fully automated multi-step syntheses.
Automated synthesis platforms , often incorporating robotics and artificial intelligence, are revolutionizing the way chemical research is conducted. These systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions and catalysts. The application of such platforms to the study of this compound could accelerate the discovery of new reactions and the optimization of existing processes. The use of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) in high-throughput screening allows for the rapid analysis of thousands of reactions per hour.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis and multi-step transformations. | Improved safety, scalability, and reproducibility. |
| Automated Synthesis | High-throughput screening of catalysts and reaction conditions. | Accelerated discovery and optimization of synthetic routes. |
Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties
The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The diacetate functionalities can be hydrolyzed to diols, which can then be used as monomers in polymerization reactions.
The incorporation of the pent-2-ene unit into the backbone of polymers can impart specific properties, such as controlled flexibility and the potential for post-polymerization modification of the double bond. These materials could find applications in areas ranging from biodegradable plastics to advanced coatings and adhesives.
Furthermore, this compound can be used as a cross-linking agent in the formation of polymer networks and gels . The controlled introduction of these cross-links can be used to tune the mechanical and thermal properties of the resulting materials.
Another exciting prospect is the use of this diacetate in the synthesis of metal-organic frameworks (MOFs) . The diol precursor could act as a linker to connect metal nodes, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The geometry and functionality of the pent-2-ene unit could play a crucial role in determining the structure and properties of the resulting MOFs.
The ongoing research into this compound is paving the way for a future where this versatile molecule plays an even more significant role in chemical synthesis and materials science. The development of sustainable synthetic routes, the exploration of novel catalytic transformations, the discovery of new reactivity patterns, and the integration with cutting-edge technologies will undoubtedly unlock the full potential of this remarkable compound.
Q & A
Basic: What are the common synthetic routes for preparing Pent-2-ene-1,5-diyl diacetate, and what experimental conditions are critical for optimizing yield?
Methodological Answer:
A standard synthesis involves the acetylation of pent-2-ene-1,5-diol using acetic anhydride in pyridine. Key conditions include maintaining an inert atmosphere (e.g., argon) and controlled temperature (0°C during reagent addition, followed by reflux at 100°C). Pyridine acts as both a catalyst and acid scavenger. Post-reaction, quenching with cold water and purification via flash chromatography (10–20% ethyl acetate in petroleum ether) ensures high yield (~98%) and purity. Monitoring via TLC (silica gel, 30% ethyl acetate in petroleum ether) is critical to confirm reaction completion .
Advanced: How can stereoselective synthesis of this compound be achieved, and what catalytic systems influence the configuration of the double bond?
Methodological Answer:
Stereoselectivity in the diene backbone can be achieved using copper-catalyzed allylic substitutions. For example, stereocontrol in precursor diols (e.g., pent-2-ene-1,5-diols) is often mediated by copper catalysts, which dictate (E)- or (Z)-configuration via ligand design and reaction kinetics. The choice of catalyst (e.g., Cu(I) or Cu(II) complexes) and reaction solvent (e.g., THF or DCM) significantly impacts selectivity. Post-synthetic acetylation preserves the stereochemistry, enabling access to enantiomerically pure diacetates .
Analytical: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm ester group presence (δ ~2.46 ppm for acetate methyl protons; carbonyl carbons at ~169 ppm) and diene geometry (coupling constants for (E)- vs. (Z)-isomers).
- IR Spectroscopy : Ester C=O stretches (~1760 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [MH]⁺ at m/z 245.22 for naphthalene diacetate analogs) validate molecular weight.
- Melting Point Analysis : Sharp melting ranges (e.g., 160–164°C) indicate purity. Cross-referencing with literature data is essential to resolve ambiguities .
Data Analysis: How should researchers address contradictions in reported physical properties or reaction yields of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in synthetic protocols (e.g., reagent stoichiometry, catalysts) or purification methods. To resolve discrepancies:
Replicate Conditions : Systematically test reported procedures while controlling variables (e.g., temperature, solvent purity).
Statistical Analysis : Apply t-tests or ANOVA to compare yields from multiple trials.
Advanced Characterization : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm structural assignments.
Literature Review : Cross-check with high-impact studies using validated methods (e.g., SHELX refinement for crystallography) .
Reactivity: What are the known reactivity patterns of this compound in further chemical transformations, and how do reaction conditions affect product distribution?
Methodological Answer:
The diacetate’s reactivity is dominated by its conjugated diene and ester groups:
- Diels-Alder Reactions : The (E)-diene configuration enhances reactivity as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
- Ester Hydrolysis : Acidic or basic conditions selectively cleave acetate groups, regenerating the diol. Controlled hydrolysis (e.g., NaOH/EtOH, 0°C) prevents diene isomerization.
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Heck or Suzuki) may functionalize the vinyl positions. Solvent polarity and catalyst loading influence regioselectivity .
Mechanistic: What is the reaction mechanism underlying the acetylation of Pent-2-ene-1,5-diol to form the diacetate, and how do solvent and catalyst choices influence this process?
Methodological Answer:
The acetylation follows a nucleophilic acyl substitution mechanism:
Activation : Acetic anhydride reacts with pyridine to form a reactive acetylpyridinium intermediate.
Nucleophilic Attack : The diol’s hydroxyl groups attack the electrophilic carbonyl carbon, displacing pyridine.
Steric Effects : Bulky substituents on the diol may slow acetylation, necessitating extended reaction times.
Polar aprotic solvents (e.g., pyridine) enhance reactivity by stabilizing intermediates. Catalytic DMAP can accelerate kinetics in less reactive systems .
Stability: Under what storage conditions should this compound be maintained to prevent degradation, and what analytical methods can monitor its stability over time?
Methodological Answer:
Store at –20°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis or oxidation. Periodically assess stability via:
- HPLC : Monitor purity degradation (e.g., new peaks indicating hydrolysis products).
- TGA/DSC : Detect thermal decomposition thresholds.
- ¹H NMR : Track ester proton signals for integrity.
Avoid prolonged storage; reformulate as a lyophilized powder if necessary. Contamination risks (e.g., moisture) require stringent glovebox use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
